BENGHE Foundational & Exploratory

Check Availability & Pricing

discovery and history of 2-Chloro-4-methyl-6-
nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-nitroquinoline

Cat. No.: B1347195

2-Chloro-4-methyl-6-nitroquinoline: A Technical
Guide

An In-depth Technical Guide on the Core Aspects of 2-Chloro-4-methyl-6-nitroquinoline for
Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-6-
nitroquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited
publicly available information on the specific discovery and history of this compound, this guide
infers its synthetic pathway and potential biological activities based on established knowledge
of analogous quinoline derivatives.

Discovery and History

The history of 2-Chloro-4-methyl-6-nitroquinoline is not extensively documented in readily
available literature. However, its structural components—a quinoline core, a chloro group, a
methyl group, and a nitro group—place it within a well-studied class of heterocyclic
compounds. The quinoline scaffold itself was first isolated in 1834 and has since become a
"privileged scaffold" in medicinal chemistry due to its presence in numerous natural products
and synthetic drugs with a wide range of biological activities.[1] The development of substituted
guinolines has been a continuous effort to modulate their therapeutic properties, including
antimalarial, antibacterial, and anticancer effects.[2][3] The introduction of chloro and nitro
groups, in particular, is a common strategy to enhance the biological efficacy of heterocyclic
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compounds. Therefore, the synthesis and investigation of molecules like 2-Chloro-4-methyl-6-
nitroquinoline represent a logical progression in the exploration of the chemical space of
quinolines for potential therapeutic applications.

Chemical Properties and Data

A summary of the available and predicted chemical data for 2-Chloro-4-methyl-6-
nitroquinoline is presented in Table 1.

Property Value Source

CAS Number 54965-59-2 BLD Pharm[4]
Molecular Formula C10H7CIN202 Chemdiv[5]
Molecular Weight 222.63 g/mol PubChem

2-chloro-4-methyl-6-
IUPAC Name ] o PubChem
nitroquinoline

] CC1=CC(=NC2=C1C=C(C=C2
Canonical SMILES PubChem
)--INVALID-LINK--[O-])CI

Proposed Synthetic Pathway

While a specific, documented synthesis for 2-Chloro-4-methyl-6-nitroquinoline is not readily
available, a plausible multi-step synthetic route can be proposed based on established
methodologies for analogous quinoline derivatives.[6][7][8] The proposed pathway involves
three key stages: cyclization to form the quinoline core, nitration, and subsequent chlorination.

A logical precursor for the final chlorination step is 4-methyl-6-nitroquinolin-2-ol. The overall
proposed synthesis is as follows:

e Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol

e Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol
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Caption: Proposed synthetic pathway for 2-Chloro-4-methyl-6-nitroquinoline.

Experimental Protocols (Inferred)

The following are detailed, inferred experimental protocols for the proposed synthesis of 2-
Chloro-4-methyl-6-nitroquinoline.

Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol

This step can be adapted from the synthesis of similar quinolinone structures. A plausible
approach is the Conrad-Limpach synthesis.

e Materials:
o 4-nitroaniline
o Ethyl acetoacetate
o Polyphosphoric acid (PPA) or Dowtherm A
o Ethanol
e Procedure:

o A mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated
at approximately 140-150 °C for 2-3 hours to form the intermediate ethyl 3-((4-
nitrophenyl)amino)but-2-enoate.
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o The reaction mixture is cooled, and the intermediate can be isolated or used directly in the
next step.

o The intermediate is added to a high-boiling solvent such as Dowtherm A or polyphosphoric
acid and heated to around 250 °C for 30-60 minutes to effect cyclization.

o The reaction mixture is cooled and poured into a suitable solvent like diphenyl ether,
leading to the precipitation of 4-methyl-6-nitroquinolin-2-ol.

o The precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried.
Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol

The conversion of the 2-hydroxyquinoline (quinolin-2-one) to the 2-chloroquinoline is a
standard transformation.

o Materials:

o 4-methyl-6-nitroquinolin-2-ol

[e]

Phosphorus oxychloride (POCIs)

o

N,N-Dimethylformamide (DMF) (optional, as catalyst)

Ice-water

[¢]

Sodium bicarbonate solution

[¢]

Dichloromethane or chloroform for extraction

[e]

e Procedure:

o A mixture of 4-methyl-6-nitroquinolin-2-ol (1 equivalent) and phosphorus oxychloride
(excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux
condenser. A catalytic amount of DMF can be added.

o The mixture is heated under reflux at approximately 110 °C for 2-4 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).
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o After completion, the reaction mixture is cooled to room temperature and slowly poured
onto crushed ice with vigorous stirring.

o The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH
is approximately 7-8.

o The aqueous layer is extracted with a chlorinated solvent such as dichloromethane or
chloroform.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure to yield crude 2-Chloro-4-methyl-6-
nitroquinoline.

o The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol
or acetone).

Potential Biological Activities and Signaling
Pathways

Direct experimental data on the biological activity of 2-Chloro-4-methyl-6-nitroquinoline is
scarce. However, based on the activities of structurally related compounds, it is plausible to
hypothesize its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous quinoline derivatives, particularly those with halogen and nitro substitutions, have
demonstrated significant cytotoxic effects against various cancer cell lines.[1][9][10][11][12] The
presence of the nitro group can contribute to the generation of reactive oxygen species (ROS)
within cancer cells, leading to oxidative stress and apoptosis. The chloro substituent can
enhance the lipophilicity of the molecule, potentially improving its cell permeability and
interaction with intracellular targets.

One of the common mechanisms of action for cytotoxic quinolines is the inhibition of key
enzymes involved in cell proliferation and survival, such as topoisomerases and protein
kinases.
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Caption: Plausible anticancer signaling pathway for 2-Chloro-4-methyl-6-nitroquinoline.

Antimicrobial Activity

Quinolines are the basis for a major class of antibiotics, the fluoroquinolones. The presence of
a halogen on the quinoline ring is often associated with antibacterial activity. Nitroaromatic
compounds are also known for their broad-spectrum antimicrobial effects. Therefore, 2-Chloro-
4-methyl-6-nitroquinoline could potentially exhibit activity against various bacterial and fungal
strains. The mechanism of action could involve the inhibition of bacterial DNA gyrase and
topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Quantitative Data from Analogous Compounds

While specific quantitative data for 2-Chloro-4-methyl-6-nitroquinoline is not available, Table
2 presents data for related compounds to provide a contextual understanding of potential

efficacy.
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Cell
Compound Activity . . ICso0 | MIC Source
Line/Organism

4-Chloro-8-nitro-

1,2-

dihydroquinoline-  Anticancer HelLa 18.8 uM [12]
3-carbaldehyde

derivative

C-6 substituted
2- Anticancer PC3 31.37-34.34 M [10]

phenylquinolines

5-chloro-8- S. epidermidis,
hydroxyquinoline ) ] S. aureus, E.
) ) Antibacterial ] 4-16 pg/mL [13]
-ciprofloxacin faecalis, E.
hybrid faecium
Conclusion

2-Chloro-4-methyl-6-nitroquinoline is a substituted quinoline with potential for biological
activity, particularly in the areas of oncology and infectious diseases. While its specific
discovery and history are not well-documented, a plausible and efficient synthetic route can be
inferred from established chemical literature. The presence of both chloro and nitro functional
groups on the quinoline scaffold suggests that this compound warrants further investigation to
elucidate its precise biological mechanisms and therapeutic potential. The experimental
protocols and conceptual frameworks presented in this guide provide a solid foundation for
researchers and drug development professionals to initiate such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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